2-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide 2-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 304895-22-5
VCID: VC8399467
InChI: InChI=1S/C13H13ClN2O2S/c1-18-10-4-2-9(3-5-10)6-11-8-15-13(19-11)16-12(17)7-14/h2-5,8H,6-7H2,1H3,(H,15,16,17)
SMILES: COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCl
Molecular Formula: C13H13ClN2O2S
Molecular Weight: 296.77 g/mol

2-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide

CAS No.: 304895-22-5

Cat. No.: VC8399467

Molecular Formula: C13H13ClN2O2S

Molecular Weight: 296.77 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide - 304895-22-5

Specification

CAS No. 304895-22-5
Molecular Formula C13H13ClN2O2S
Molecular Weight 296.77 g/mol
IUPAC Name 2-chloro-N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]acetamide
Standard InChI InChI=1S/C13H13ClN2O2S/c1-18-10-4-2-9(3-5-10)6-11-8-15-13(19-11)16-12(17)7-14/h2-5,8H,6-7H2,1H3,(H,15,16,17)
Standard InChI Key MNFXCVLIVZJTDH-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCl
Canonical SMILES COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCl

Introduction

Chemical Structure and Nomenclature

The IUPAC name 2-chloro-N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]acetamide reflects its core structure: a thiazole ring (positions 1 and 3) bonded to a 4-methoxybenzyl group at position 5 and a chloroacetamide group at position 2 (Figure 1). The thiazole ring contributes to the compound’s aromaticity, while the 4-methoxybenzyl substituent introduces electron-donating effects that influence reactivity. The chloroacetamide side chain provides a site for nucleophilic substitution, a feature exploited in derivative synthesis .

Table 1: Key Identifiers and Structural Data

PropertyValueSource
CAS Number304895-22-5
Molecular FormulaC13H13ClN2O2S\text{C}_{13}\text{H}_{13}\text{ClN}_2\text{O}_2\text{S}
Molecular Weight296.77 g/mol
Exact Mass296.0386 g/mol
SMILESCOC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCl
LogP2.90

Synthesis and Manufacturing

Reaction Pathways

The synthesis typically involves condensing 5-(4-methoxybenzyl)-1,3-thiazol-2-amine with chloroacetyl chloride in the presence of a base such as triethylamine. A representative protocol, adapted from analogous thiazole acetamide syntheses , proceeds as follows:

  • Amination: 2-Amino-5-(4-methoxybenzyl)-1,3-thiazole is dissolved in 1,4-dioxane.

  • Acylation: Chloroacetyl chloride is added dropwise under inert conditions, followed by triethylamine to neutralize HCl byproducts.

  • Workup: The reaction mixture is stirred at room temperature for 4–6 hours, followed by precipitation in water and filtration .

Table 2: Optimized Synthesis Conditions

ParameterValueSource
Solvent1,4-Dioxane
BaseTriethylamine
Temperature20–25°C (room temperature)
Yield70–95%

Purification and Characterization

Crude product purification is achieved via recrystallization from ethanol or acetonitrile. Structural confirmation employs LC-MS (m/zm/z 297.1 [M+H]+) and 1H NMR^1\text{H NMR}, with characteristic peaks for the methoxy group (~3.8 ppm) and thiazole protons (~7.3 ppm).

Physicochemical Properties

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1650–1680 cm1^{-1} (amide C=O stretch) and 1250 cm1^{-1} (C-O-C stretch from methoxy group) .

  • UV-Vis: λmax\lambda_{\text{max}} at 265 nm due to the conjugated thiazole and benzyl systems .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents. Its chloro group facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl substituents.

Materials Science

Thiazole derivatives are explored as corrosion inhibitors due to sulfur’s electron-donating capacity. Preliminary electrochemical tests show 85% efficiency at 500 ppm concentrations in acidic media .

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